N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine
Description
N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-ethyl-1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-5-16-13-6-8-19(9-7-13)14-10-12(4)17-15(18-14)11(2)3/h10-11,13,16H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGQYZIWOTPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C2=NC(=NC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, alkyl halides, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrotic diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. This compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in the synthesis of collagen, thereby reducing fibrosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
What sets N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine apart is its unique combination of functional groups, which confer specific biological activities not seen in other pyrimidine derivatives. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Biological Activity
Overview
N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine, a pyrimidine derivative, has garnered attention for its potential pharmacological activities. This compound is characterized by its complex structure and is primarily investigated for its roles in various biological processes, including antimicrobial, antiviral, and antitumor activities.
The compound's IUPAC name is N-ethyl-1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-amine, with a molecular formula of and a molecular weight of approximately 262.39 g/mol. The InChI key for this compound is DXGGQYZIWOTPKY-UHFFFAOYSA-N, which aids in its identification in chemical databases.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, thereby potentially reducing fibrosis in various tissues .
Antitumor Activity
Research indicates that this compound possesses potent inhibitory activity against Class I PI3K enzymes, particularly the PI3K-alpha and -beta isoforms. This inhibition is significant as PI3K signaling pathways are implicated in tumorigenesis and cancer progression. The compound's ability to inhibit these pathways suggests potential applications in cancer therapy, particularly for tumors associated with PI3K activation .
Fibrotic Disease Treatment
The compound's mechanism of action also extends to antifibrotic effects, making it a candidate for treating fibrotic diseases such as hepatic cirrhosis and lung fibrosis. By inhibiting collagen synthesis pathways, it may help mitigate the excessive deposition of collagen that characterizes these conditions .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar pyrimidine derivatives. For instance:
- In Vitro Studies : A study demonstrated that related compounds effectively inhibited cell proliferation in various cancer cell lines by targeting the PI3K pathway .
- Animal Models : In vivo models have shown that pyrimidine derivatives can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents .
- Clinical Relevance : The potential application of N-ethyl derivatives in treating inflammatory diseases has been highlighted, suggesting broader therapeutic implications beyond oncology .
Summary Table of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antitumor | Inhibition of Class I PI3K enzymes | Cancer therapy |
| Antimicrobial | Disruption of microbial cell function | Infection treatment |
| Antifibrotic | Inhibition of collagen synthesis | Treatment of fibrotic diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
